molecular formula C25H22N4O4 B2386862 methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate CAS No. 1796916-18-1

methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate

Cat. No. B2386862
CAS RN: 1796916-18-1
M. Wt: 442.475
InChI Key: QEERNRLHWXBDMM-UHFFFAOYSA-N
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Description

This compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a benzodiazepine core, which is a fused benzene and diazepine ring. It also has a carbamoyl group (NHCO-) and an amino group (NH2) attached to a benzoate moiety .


Chemical Reactions Analysis

Benzodiazepines, in general, can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic benzene ring, and reactions at the carbonyl group of the diazepine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure, including factors like its degree of ionization, solubility, stability, and reactivity. Benzodiazepines are typically crystalline solids that are lipophilic and can cross the blood-brain barrier .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have been studied for their potential anticancer properties . They could potentially be used in cancer treatment strategies.

Anti-HIV Activity

Certain indole derivatives have shown potential as anti-HIV agents . They could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . They could potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown potential as antimicrobial agents . They could potentially be used in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . They could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been studied for their potential antidiabetic properties . They could potentially be used in the treatment of diabetes.

Safety and Hazards

As with any benzodiazepine, this compound could potentially have psychoactive effects and could be habit-forming. It should be handled with care, and exposure should be minimized .

Future Directions

The future research directions for this compound could include studying its pharmacological effects, optimizing its synthesis, and investigating its potential uses in medicine, particularly if it shows promising activity as a sedative, anti-anxiety agent, or muscle relaxant .

properties

IUPAC Name

methyl 3-[(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-29-20-14-7-6-13-19(20)21(16-9-4-3-5-10-16)27-22(23(29)30)28-25(32)26-18-12-8-11-17(15-18)24(31)33-2/h3-15,22H,1-2H3,(H2,26,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEERNRLHWXBDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate

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